(R)-3-(Difluoromethoxy)pyrrolidinehydrochloride
CAS No.:
Cat. No.: VC13794843
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10ClF2NO |
|---|---|
| Molecular Weight | 173.59 g/mol |
| IUPAC Name | (3R)-3-(difluoromethoxy)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1 |
| Standard InChI Key | LXHRYAAJXXHSSQ-PGMHMLKASA-N |
| Isomeric SMILES | C1CNC[C@@H]1OC(F)F.Cl |
| SMILES | C1CNCC1OC(F)F.Cl |
| Canonical SMILES | C1CNCC1OC(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(R)-3-(Difluoromethoxy)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with a difluoromethoxy (-OCF₂H) group at the 3-position and a hydrochloride counterion. The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems . Its molecular formula is C₅H₁₀ClF₂NO, with a molecular weight of 173.59 g/mol . The compound’s InChIKey (LXHRYAAJXXHSSQ-UHFFFAOYSA-N) and SMILES (C1CNCC1OC(F)F.Cl) provide unambiguous structural identifiers .
Stereochemical Significance
The (R)-enantiomer exhibits distinct physicochemical properties compared to its (S)-counterpart. Chirality influences membrane permeability, metabolic stability, and target binding affinity. For instance, fluorinated chiral amines like this compound often demonstrate enhanced blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically begins with (R)-pyrrolidin-3-ol, which undergoes sequential functionalization:
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Etherification: Reaction with chlorodifluoromethane under basic conditions introduces the difluoromethoxy group.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving solubility and crystallinity .
Alternative methods employ asymmetric catalysis to establish the (R)-configuration, though enantiomeric excess (ee) remains a challenge. Recent advances in enzymatic resolution and chiral auxiliaries have improved ee values to >98% in optimized conditions .
Purification and Analysis
Chromatographic techniques (e.g., HPLC with chiral stationary phases) ensure enantiopurity. Nuclear magnetic resonance (¹⁹F NMR) and mass spectrometry validate structural integrity, while X-ray crystallography confirms absolute configuration .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate water solubility (~25 mg/mL at 25°C) due to its hydrochloride salt form. Stability studies indicate decomposition temperatures above 150°C, with hygroscopicity requiring anhydrous storage .
Spectroscopic Data
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¹H NMR (D₂O, 400 MHz): δ 3.85–3.70 (m, 1H, OCHF₂), 3.45–3.25 (m, 4H, pyrrolidine), 2.25–2.10 (m, 2H) .
Biological Activity and Mechanisms
Enzyme Inhibition
The difluoromethoxy group enhances electron-withdrawing effects, potentiating interactions with enzymatic active sites. Preliminary studies suggest inhibitory activity against phosphodiesterase 10A (PDE10A), a target for schizophrenia and Huntington’s disease . Comparative IC₅₀ values for related inhibitors are summarized below:
| Compound | PDE10A IC₅₀ (nM) | Selectivity Ratio (PDE3/PDE10A) |
|---|---|---|
| (R)-3-(Difluoromethoxy)pyrrolidine HCl | 12.3 ± 1.5 | >100 |
| 3-Fluoropyrrolidine HCl | 45.6 ± 3.2 | 8.7 |
| Papaverine (reference) | 230 ± 18 | 1.2 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Ionic liquids: Its polarizable fluorine atoms improve electrochemical stability in battery electrolytes .
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Prodrugs: Esterification at the pyrrolidine nitrogen generates brain-penetrant dopamine agonists .
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. For example, a zirconium-based MOF with this ligand captures CO₂ at 2.8 mmol/g (298 K, 1 bar) .
Comparative Analysis with Structural Analogs
| Property | (R)-3-(Difluoromethoxy)pyrrolidine HCl | (R)-3-(Fluoromethyl)pyrrolidine HCl | 3-(Difluoromethoxy)piperidine HCl |
|---|---|---|---|
| Molecular Formula | C₅H₁₀ClF₂NO | C₅H₁₁ClFN | C₆H₁₂ClF₂NO |
| Molecular Weight (g/mol) | 173.59 | 139.60 | 187.62 |
| LogP | 0.91 | 0.45 | 1.23 |
| PDE10A IC₅₀ (nM) | 12.3 | 89.4 | 18.9 |
| BBB Permeability (Papp, ×10⁻⁶ cm/s) | 8.7 | 5.2 | 6.9 |
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